2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane
Description
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane is a six-membered 1,3-dioxane ring derivative with three distinct substituents:
- Ethoxy group at position 2 (introducing ether functionality).
- Ethyl and ethynyl groups at position 4 (providing aliphatic and sp-hybridized carbon moieties).
Properties
CAS No. |
63864-40-4 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-ethoxy-4-ethyl-4-ethynyl-1,3-dioxane |
InChI |
InChI=1S/C10H16O3/c1-4-10(5-2)7-8-12-9(13-10)11-6-3/h1,9H,5-8H2,2-3H3 |
InChI Key |
LILLHEMIGHUZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCOC(O1)OCC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dioxane with ethyl bromide and sodium ethoxide in an aprotic solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the ethyl group is introduced to the dioxane ring.
Another synthetic route involves the use of ethynyl magnesium bromide as a reagent to introduce the ethynyl group to the dioxane ring. This reaction is typically carried out under an inert atmosphere to prevent the oxidation of the ethynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired yield and purity of the product. Common industrial methods include the use of high-pressure reactors and catalysts to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The ethynyl group can be reduced to form alkanes or alkenes.
Substitution: The ethoxy and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydride, NaH).
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alkenes
Substitution: Various substituted dioxanes
Scientific Research Applications
2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-ethyl-4-ethynyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The ethoxy and ethyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
(4R,5R)-5-Benzyloxy-4-ethynyl-2,2-dimethyl-1,3-dioxane
- Molecular Formula : C₁₅H₁₈O₃
- Substituents :
- Benzyloxy group at position 4.
- Ethynyl group at position 4.
- Methyl groups at positions 2 and 2.
- Key Differences :
- The benzyloxy group introduces aromaticity and bulkiness compared to the ethoxy group in the target compound.
- Methyl groups at position 2 reduce steric hindrance relative to the ethyl group in the target.
- Synthetic Relevance : Synthesized with a 94% yield via optimized routes, indicating that ethynyl-substituted dioxanes can be efficiently prepared under controlled conditions .
2-Ethyl-2,5,5-trimethyl-4-propan-2-yl-1,3-dioxane
- Molecular Formula : C₁₂H₂₂O₂ (inferred).
- Substituents :
- Ethyl, methyl (x3), and isopropyl groups.
- Key Differences :
- Lacks polar groups (ethoxy/ethynyl), resulting in higher hydrophobicity.
- Isopropyl and methyl groups create significant steric hindrance.
- Physicochemical Properties : Computed logP (XLogP3) of ~1.6–2.0 (estimated), suggesting higher lipophilicity than the target compound .
2-Ethyl-4-methyl-1,3-dioxane
2-Ethoxy-4-(4-methyl-1,3-dioxolan-2-yl)phenol
- Molecular Formula : C₁₂H₁₆O₄ (inferred).
- Substituents: Ethoxy group on a phenol ring. 4-Methyl-1,3-dioxolane (5-membered ring) at position 4.
- Key Differences: Dioxolane (5-membered) vs. dioxane (6-membered) ring alters ring strain and solubility. Phenolic -OH group introduces acidity absent in the target compound.
Key Observations
Substituent Effects: Ethynyl groups enhance reactivity (e.g., participation in click chemistry), while ethoxy groups improve solubility in polar solvents.
Toxicity Trends: While specific data for the target compound are lacking, analogs like N-(1-Methoxycarbonyl-1-methylethyl)-4-methyl-2-aza-1,3-dioxane show carcinogenicity and mutagenicity, emphasizing the need for substituent-specific toxicity studies .
Synthetic Accessibility :
- Ethynyl-substituted dioxanes (e.g., ) can be synthesized efficiently, suggesting feasible routes for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
